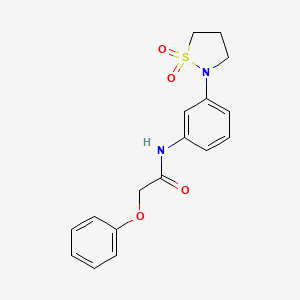

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is an organic compound belonging to the class of phenylacetamides This compound is characterized by the presence of a phenyl ring substituted with an isothiazolidine-1,1-dioxide moiety and a phenoxyacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide. In vitro evaluations have shown that this compound exhibits moderate cytotoxic effects against several cancer cell lines. For instance, a screening conducted by the National Cancer Institute (NCI) revealed that the compound displayed varying levels of activity across different types of cancer cells, including leukemia and breast cancer .

Table 1: Anticancer Activity Summary

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Leukemia | K562 | 92.48 |

| Breast Cancer | MCF-7 | 104.68 |

| Colon Cancer | HCT116 | 126.61 |

This variability in growth inhibition suggests that further optimization and structural modifications could enhance its anticancer efficacy.

Anti-inflammatory Properties

Another promising application of this compound is its potential role as an anti-inflammatory agent. Preliminary research indicates that the compound may inhibit certain inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process has been optimized to enhance yield and purity, employing techniques such as refluxing in specific solvents and utilizing catalysts to facilitate reactions .

Synthesis Overview:

- Step 1: Formation of the isothiazolidinone core through cyclization reactions.

- Step 2: Acylation with phenoxyacetic acid derivatives.

- Step 3: Purification via recrystallization or chromatography.

Structure-Based Drug Design

A notable case study involved the use of structure-based drug design methodologies to optimize derivatives of this compound for enhanced binding affinity to target proteins associated with cancer progression. Researchers employed X-ray crystallography to elucidate binding interactions at the molecular level, leading to the identification of key structural determinants that improve potency .

Nanoparticle Formulations

In another innovative application, this compound has been incorporated into nanoparticle formulations aimed at targeted drug delivery systems. These formulations enhance bioavailability and reduce systemic toxicity by allowing localized delivery to tumor sites .

Mecanismo De Acción

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: A compound with a similar isothiazolidine-1,1-dioxide moiety.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamide group and isothiazolidine-1,1-dioxide moiety contribute to its potential as a versatile building block in synthetic chemistry and its therapeutic potential in medicinal applications.

Actividad Biológica

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a phenoxyacetamide moiety. The molecular formula is C15H16N2O4S, and it possesses a molecular weight of 320.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.36 g/mol |

| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]phenoxyacetamide |

| InChI Key | RZPRRAHAOHNJAK-UHFFFAOYSA-N |

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The compound acts as an inhibitor by binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and inhibiting kinase activity. This inhibition leads to cell cycle arrest and can result in reduced tumor growth in cancerous cells .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : By inhibiting CDK2, the compound can lead to decreased proliferation of cancer cells. Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth in various cancer models.

- Enzyme Inhibition : Similar compounds have been explored for their potential as enzyme inhibitors, particularly in relation to metabolic disorders. The sulfonamide moiety present in this compound suggests it may also exhibit antimicrobial and anti-inflammatory properties .

Research Findings

A variety of studies have investigated the biological activity of related compounds and their analogs:

- Inhibitory Potency : Studies on related phenoxyacetamide derivatives have demonstrated varying degrees of inhibitory potency against α-glucosidase, with some analogs showing significant selectivity and non-cytotoxic effects on human hepatocyte cells .

- Molecular Docking Studies : Molecular docking analyses have been employed to understand binding interactions between these compounds and their targets, providing insights into their mechanism of action at a molecular level .

- Pharmacokinetics : The metabolism and elimination profiles of these compounds vary based on their chemical structure. Factors such as metabolic enzymes influence their pharmacokinetic properties, which are critical for assessing their therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Cancer Treatment : A study demonstrated that a related compound effectively inhibited CDK2 in vitro and showed promising results in vivo by reducing tumor size in xenograft models .

- Diabetes Management : Another study identified that certain derivatives exhibited potent α-glucosidase inhibitory activity with minimal cytotoxicity, suggesting potential applications in managing type 2 diabetes .

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(13-23-16-8-2-1-3-9-16)18-14-6-4-7-15(12-14)19-10-5-11-24(19,21)22/h1-4,6-9,12H,5,10-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXREJROLLUPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.